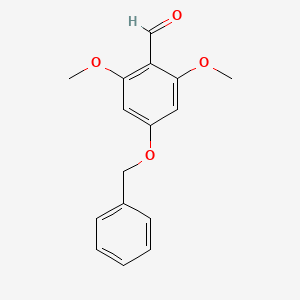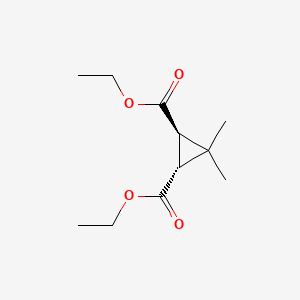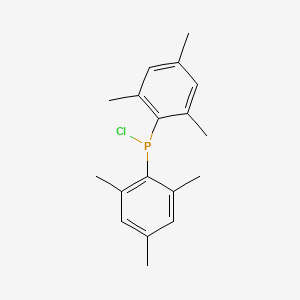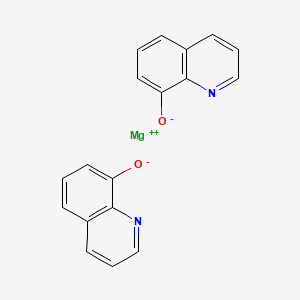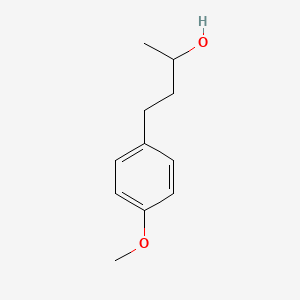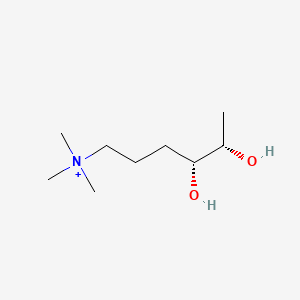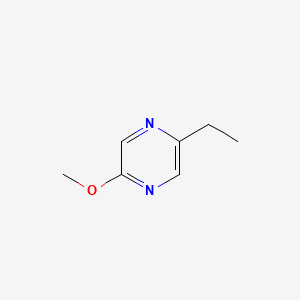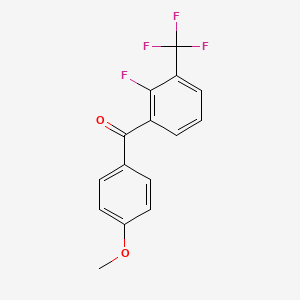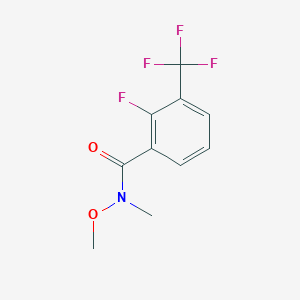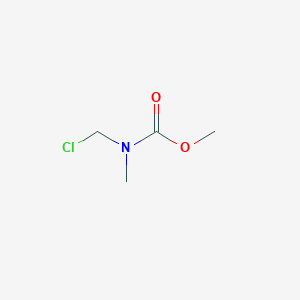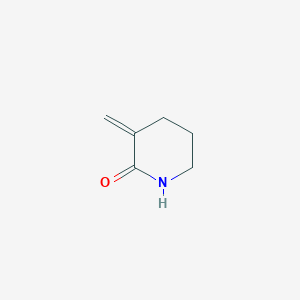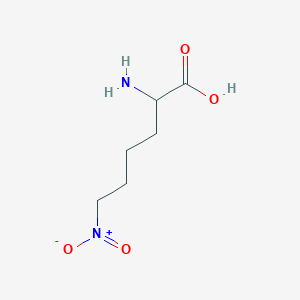
2-Amino-6-nitrohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-nitrohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of hexanoic acid to form 6-nitrohexanoic acid, which is then subjected to reductive amination to introduce the amino group, resulting in 2-Amino-6-nitrohexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitrohexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-6-aminohexanoic acid.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-6-nitrohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitrohexanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it binds to human arginase I through multiple nitro-metal coordination interactions in the binuclear manganese cluster . This binding can inhibit the enzyme’s activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitrohexanoic acid: Lacks the amino group but shares the nitrohexanoic acid backbone.
2-Aminoheptanedioic acid: Similar structure but with different functional groups.
2-Amino-6-boronohexanoic acid: Contains a boronic acid group instead of a nitro group.
Uniqueness
2-Amino-6-nitrohexanoic acid is unique due to the presence of both an amino and a nitro group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit specific enzymes through nitro-metal coordination interactions further distinguishes it from similar compounds.
Properties
CAS No. |
68314-04-5 |
|---|---|
Molecular Formula |
C28H23ClN2O5 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32)/t22-,27+/m0/s1 |
InChI Key |
JIZOONXWVOABDX-WXVAWEFUSA-N |
SMILES |
C(CC[N+](=O)[O-])CC(C(=O)O)N |
Isomeric SMILES |
C1C(=C(N2[C@H](O1)[C@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
Canonical SMILES |
C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl |
sequence |
X |
Synonyms |
(S)-2-amino-6-nitrohexanoic acid 2-amino-6-nitrocaproic acid 2-amino-6-nitrohexanoic acid 6-nitronorleucine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


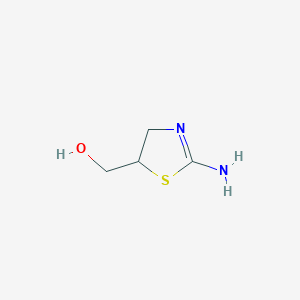

![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
